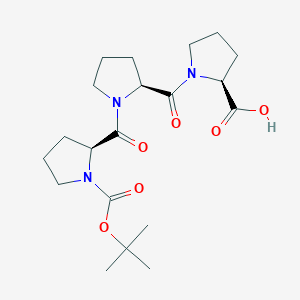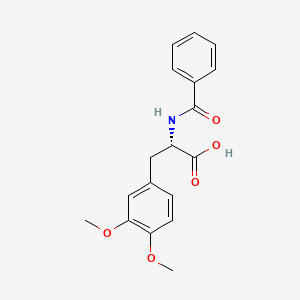![molecular formula C10H14O4S B14678642 Benzene, [(2,2-dimethoxyethyl)sulfonyl]- CAS No. 32501-95-4](/img/structure/B14678642.png)
Benzene, [(2,2-dimethoxyethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, where a [(2,2-dimethoxyethyl)sulfonyl] group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- typically involves the reaction of benzene with [(2,2-dimethoxyethyl)sulfonyl] chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C6H6+ClSO2CH2CH(OCH3)2→C6H5SO2CH2CH(OCH3)2+HCl
Industrial Production Methods
In an industrial setting, the production of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, [(2,2-dimethoxyethyl)sulfanyl]-
- Benzene, [(2-methoxyethyl)sulfonyl]-
- Benzene, [(dichloromethyl)sulfonyl]-
Uniqueness
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is unique due to its specific [(2,2-dimethoxyethyl)sulfonyl] group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
32501-95-4 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
2,2-dimethoxyethylsulfonylbenzene |
InChI |
InChI=1S/C10H14O4S/c1-13-10(14-2)8-15(11,12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
QZECCVQKPJLQAW-UHFFFAOYSA-N |
SMILES canonique |
COC(CS(=O)(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


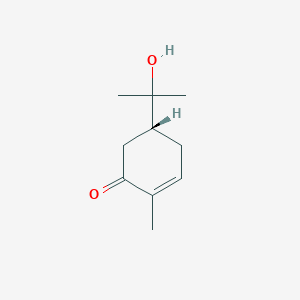
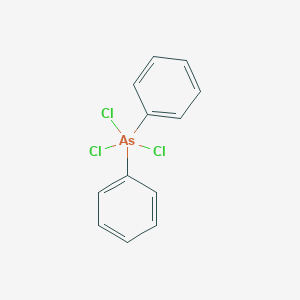
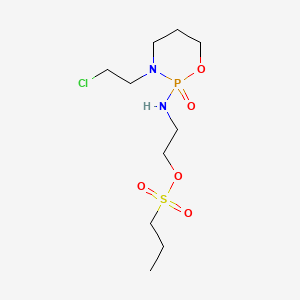
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
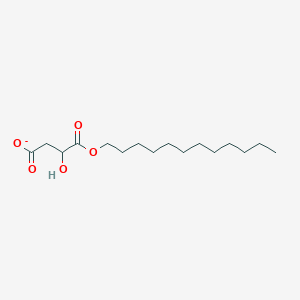
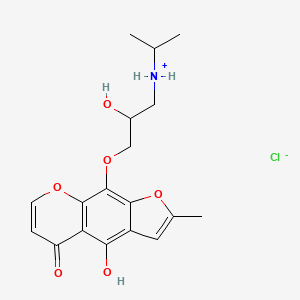
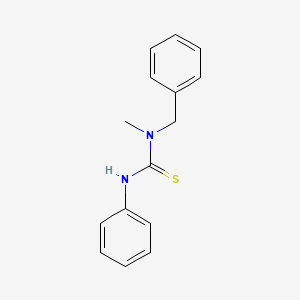
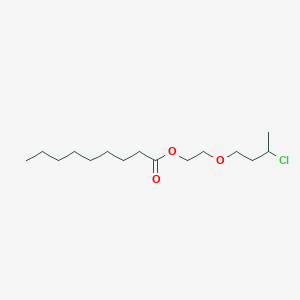
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
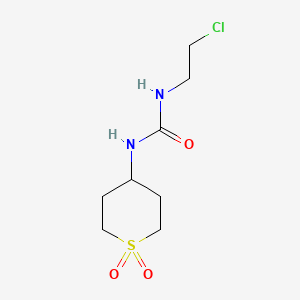
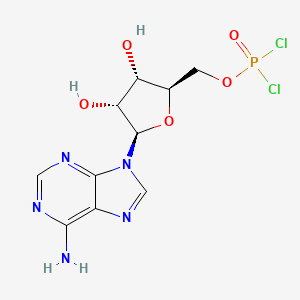
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
